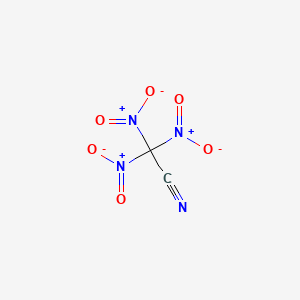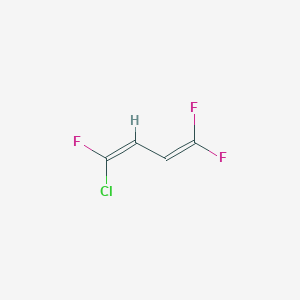
1-Chloro-1,4,4-trifluorobutadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,4,4-trifluorobutadiene is an organic compound with the molecular formula C4H2ClF3. It consists of four carbon atoms, two hydrogen atoms, one chlorine atom, and three fluorine atoms
Preparation Methods
1-Chloro-1,4,4-trifluorobutadiene can be synthesized through several routes. One common method involves the reaction of 2-chloro-2,3,3-trifluorocyclobutyl acetate with specific reagents under controlled conditions . The reaction typically requires a mixture of hydroquinone, a terpene inhibitor, and other specific catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Chloro-1,4,4-trifluorobutadiene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The compound can also participate in addition reactions, particularly with nucleophiles and electrophiles.
Common reagents used in these reactions include hydroquinone, terpene inhibitors, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
1-Chloro-1,4,4-trifluorobutadiene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-1,4,4-trifluorobutadiene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and reactivity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .
Comparison with Similar Compounds
1-Chloro-1,4,4-trifluorobutadiene can be compared with other similar compounds, such as:
- 1-Chloro-3,4-difluorobenzene
- 1,2,4-Trifluorobenzene
- 1-Chloro-1,4-difluorobutadiene
These compounds share similarities in their chemical structure but differ in their specific properties and reactivity. The presence of different functional groups and the arrangement of atoms contribute to their unique characteristics .
Properties
Molecular Formula |
C4H2ClF3 |
|---|---|
Molecular Weight |
142.51 g/mol |
IUPAC Name |
(1Z)-1-chloro-1,4,4-trifluorobuta-1,3-diene |
InChI |
InChI=1S/C4H2ClF3/c5-3(6)1-2-4(7)8/h1-2H/b3-1+ |
InChI Key |
HHVFKXOGZHRSDU-HNQUOIGGSA-N |
Isomeric SMILES |
C(=C(F)F)/C=C(/F)\Cl |
Canonical SMILES |
C(=C(F)F)C=C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
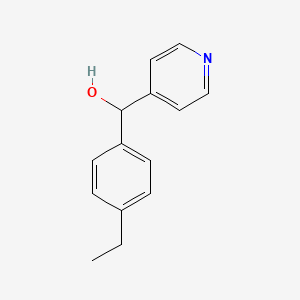
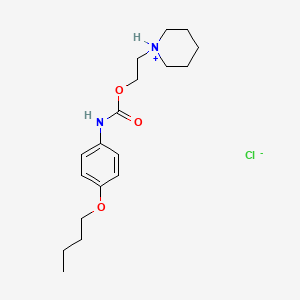
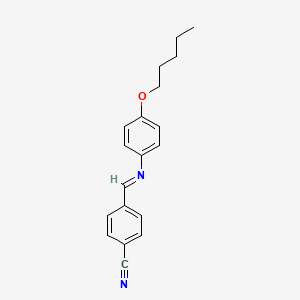
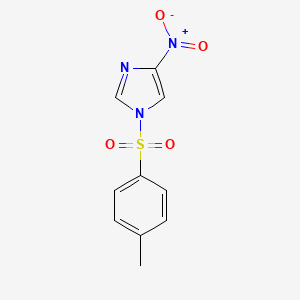
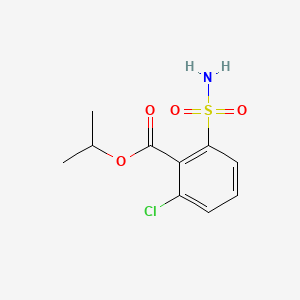
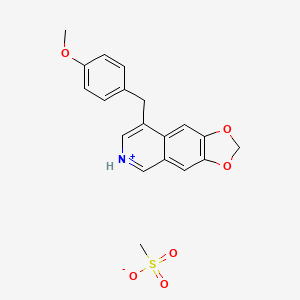
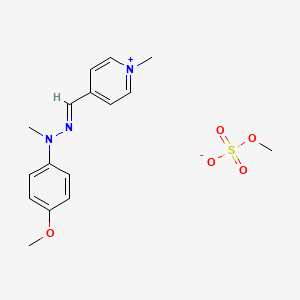
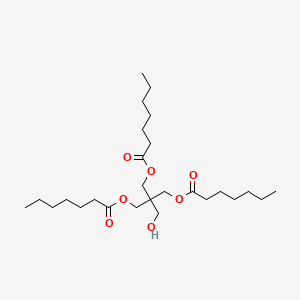
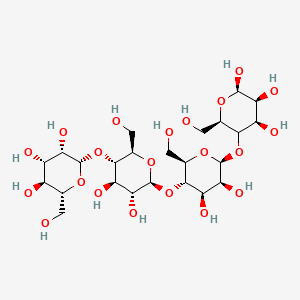
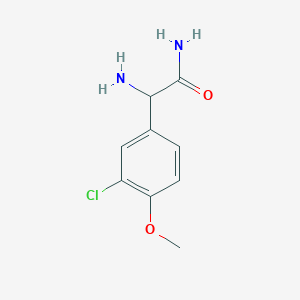
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)
